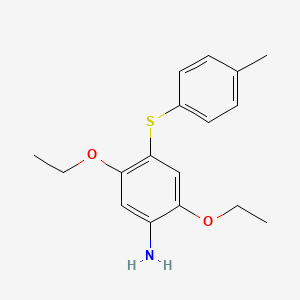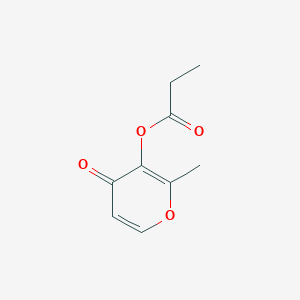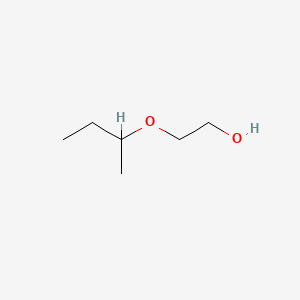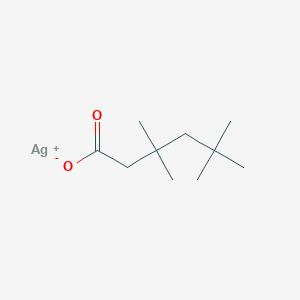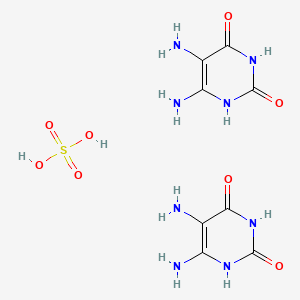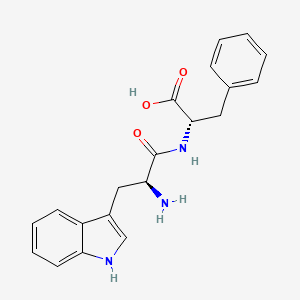
トリプトファン-フェニルアラニン
概要
説明
H-Trp-phe-OH is a dipeptide consisting of tryptophan and phenylalanine. It is known for its antihypertensive properties, as it inhibits angiotensin-converting enzyme (ACE), increases nitric oxide levels, and decreases endothelin-1 levels . This compound has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine.
科学的研究の応用
H-Trp-phe-OH has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex peptides and proteins.
Medicine: H-Trp-phe-OH has potential therapeutic applications in treating hypertension and related conditions.
作用機序
Target of Action
Tryptophan-Phenylalanine (Trp-Phe) is a dipeptide molecule that primarily targets bacterial cell membranes . It has been used as an antimicrobial agent against Escherichia coli strains, where it acts by rupturing the surface of the bacterial cells . Trp-Phe dipeptides are localized cationic nanomaterials having strong target specificity and efficiently interact with the cell membrane of the microbe .
Mode of Action
The mode of action of Tryptophan-Phenylalanine involves interaction with its targets leading to significant changes. Trp-Phe exhibits antifeedant, larvicidal, and pupicidal action against Helicoverpa armigera in a dose-dependent manner . The lethal dose for 50% of the group (LD50) and LD90 values for larvicidal effect were 619 and 2750 ppm, respectively .
Biochemical Pathways
Tryptophan, one of the components of Trp-Phe, is an essential amino acid catabolized by complex metabolic pathways . Several of the resulting Tryptophan metabolites are bioactive and play central roles in physiology and pathophysiology . These metabolites are mutually regulated by the gut microbiota and intestine to maintain intestinal homeostasis and symbiosis under steady state conditions and during the immune response to pathogens and xenotoxins .
Pharmacokinetics
It’s worth noting that the metabolic stability of peptide-based compounds like trp-phe is a critical factor influencing their pharmacokinetic properties .
Result of Action
The result of Tryptophan-Phenylalanine’s action is the disruption of bacterial cell membranes, leading to their death . In addition, Trp-Phe has shown significant antifeedant, larvicidal, and pupicidal effects against Helicoverpa armigera .
Action Environment
The action of Tryptophan-Phenylalanine can be influenced by environmental factors. For instance, the presence of metallic cations, such as Zn(II), can enhance the antimicrobial activity of Trp-Phe . Furthermore, the physiological environment, including the presence of gut microbiota, can influence the metabolism of Tryptophan, one of the components of Trp-Phe .
生化学分析
Biochemical Properties
Trp-Phe plays a crucial role in biochemical reactions, particularly in the inhibition of angiotensin-converting enzyme (ACE). This inhibition leads to an increase in nitric oxide levels and a decrease in endothelin-1 content Trp-Phe interacts with various enzymes and proteins, including ACE, which it inhibits in a dose-dependent manner This interaction is essential for its antihypertensive effects
Cellular Effects
Trp-Phe has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the activity of ACE, leading to changes in nitric oxide and endothelin-1 levels . These changes can impact gene expression and cellular metabolism, particularly in endothelial cells. The increase in nitric oxide levels can enhance vasodilation, while the decrease in endothelin-1 can reduce vasoconstriction, contributing to the overall antihypertensive effects of Trp-Phe.
Molecular Mechanism
The molecular mechanism of Trp-Phe involves its binding to ACE, leading to the inhibition of this enzyme . This inhibition prevents the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor. As a result, the levels of angiotensin II decrease, leading to reduced vasoconstriction and lower blood pressure. Additionally, the inhibition of ACE by Trp-Phe increases the levels of bradykinin, a peptide that promotes vasodilation. These combined effects contribute to the antihypertensive properties of Trp-Phe.
Dosage Effects in Animal Models
The effects of Trp-Phe vary with different dosages in animal models. At low doses, Trp-Phe effectively inhibits ACE and reduces blood pressure without significant adverse effects At higher doses, Trp-Phe may cause toxic effects, including potential impacts on kidney function and electrolyte balance Threshold effects have been observed, where the antihypertensive effects plateau at a certain dosage, indicating a maximum effective dose
Metabolic Pathways
Trp-Phe is involved in several metabolic pathways, primarily related to its role as an ACE inhibitor. It interacts with enzymes involved in nitric oxide production and endothelin-1 regulation . The metabolic flux of Trp-Phe can influence the levels of these metabolites, contributing to its antihypertensive effects. Additionally, Trp-Phe may be metabolized by peptidases, leading to the formation of its constituent amino acids, tryptophan and phenylalanine, which can enter their respective metabolic pathways.
Transport and Distribution
Trp-Phe is transported and distributed within cells and tissues through various mechanisms. It may interact with specific transporters or binding proteins that facilitate its uptake and distribution . Once inside the cells, Trp-Phe can localize to specific compartments, such as the cytoplasm or the endoplasmic reticulum, where it exerts its effects. The distribution of Trp-Phe within tissues can influence its overall bioavailability and efficacy as an antihypertensive agent.
Subcellular Localization
The subcellular localization of Trp-Phe is crucial for its activity and function. Trp-Phe may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Trp-Phe may localize to the endoplasmic reticulum, where it can interact with ACE and other enzymes involved in nitric oxide production and endothelin-1 regulation. The precise subcellular localization of Trp-Phe can influence its effectiveness as an antihypertensive agent and its interactions with other biomolecules.
準備方法
Synthetic Routes and Reaction Conditions
H-Trp-phe-OH can be synthesized using solid-phase peptide synthesis (SPPS) methods. The synthesis involves the sequential addition of protected amino acids to a solid support, followed by deprotection and cleavage from the resin. The use of fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) protecting groups is common in these methods .
Industrial Production Methods
Industrial production of H-Trp-phe-OH typically involves large-scale SPPS, which allows for the efficient and scalable synthesis of the compound. The use of automated peptide synthesizers and optimized reaction conditions ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
H-Trp-phe-OH undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties for specific applications.
Common Reagents and Conditions
Oxidation: Dess–Martin periodinane is commonly used for the selective oxidation of the tryptophan residue.
Reduction: Sodium borohydride is often employed for the reduction of specific functional groups within the compound.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium azide or alkyl halides.
Major Products Formed
The major products formed from these reactions include modified dipeptides with altered functional groups, which can be used for further research and development in various fields .
類似化合物との比較
Similar Compounds
H-Phe-Trp-OH: Another dipeptide consisting of phenylalanine and tryptophan, with similar antihypertensive properties.
BIM-23052: A somatostatin analog with antihypertensive and antitumor properties.
Uniqueness
H-Trp-phe-OH is unique due to its specific combination of tryptophan and phenylalanine, which provides distinct biochemical properties and therapeutic potential. Its ability to inhibit ACE and modulate nitric oxide levels sets it apart from other similar compounds .
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26)/t16-,18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPMHKLUUZKAZ-WMZOPIPTSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6686-02-8 | |
| Record name | Tryptophylphenylalanine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6686-02-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the basic structure of Trp-Phe?
A1: Trp-Phe is a dipeptide composed of two amino acids, Tryptophan (Trp) and Phenylalanine (Phe), linked by a peptide bond.
Q2: Does the chirality of the amino acids in Trp-Phe impact its activity?
A2: Yes, the chirality significantly influences the biological activity. For example, Ac-D-Trp-Phe-GlyNH2 demonstrated notable affinity for the μ-opioid receptor, and introducing substituents on the indole ring of D-Trp further modulated its receptor binding and antinociceptive effects. []
Q3: How does modifying the Trp-Phe structure with groups like Boc affect its activity?
A3: Adding a tert-butyloxycarbonyl (Boc) group to the N-terminal end of Trp-Phe, as in Boc-Trp-Phe-NH2, has been explored in the context of cholecystokinin (CCK) receptor binding. While modifications to the basic Trp-Phe structure generally reduced affinity, the Boc-protected dipeptide still displayed micromolar affinity for CCK receptors. []
Q4: How does Trp-Phe interact with the μ-opioid receptor?
A4: While a comprehensive model remains elusive, research suggests that Ac-D-Trp-Phe-GlyNH2, despite lacking a protonable nitrogen, acts as an agonist at the μ-opioid receptor. This highlights the dipeptide as a minimal recognition motif for this receptor. []
Q5: What is the role of the Trp-Phe sequence in NK-2 receptor antagonists?
A5: The Trp-Phe sequence is crucial for the activity of various NK-2 receptor antagonists. Cyclic pseudopeptides containing this sequence, like cyclo(Leu ψ[CH2NH]Xaa-Gln-Trp-Phe-βAla), exhibit potent antagonist activity, which is influenced by the lipophilicity of the Xaa side chain. []
Q6: How do Trp-Phe-containing peptides interact with the Ghrelin receptor?
A6: Peptide mimetics based on the D-Trp-Phe-D-Trp (wFw) core, like wFw-Isn-NH2, have shown unique interactions with the Ghrelin receptor. While acting as potent agonists at the Gαq and ERK1/2 pathways, they surprisingly lack activity at the serum response element, indicating a functionally biased agonism. []
Q7: How does the length of the spacer between Trp-Phe and a fluorophore impact NK2 receptor binding?
A7: Studies investigating fluorescent ligands for the NK2 receptor, designed by modifying a heptapeptide antagonist with Trp-Phe, revealed that varying the spacer length between the peptide and the fluorophore (NBD or fluorescein) significantly impacted binding affinity. Optimal activity was achieved with specific spacer lengths. []
Q8: What is the effect of incorporating D-amino acids into Trp-Phe-containing peptides?
A8: Introducing D-amino acids can drastically alter the activity of Trp-Phe peptides. For instance, replacing L-Trp with D-Trp in a tripeptide fragment of a substance P antagonist significantly enhanced its ability to block substance P binding in the guinea pig lung membrane. []
Q9: What are the potential therapeutic applications of Trp-Phe-containing peptides?
A9: Research suggests potential applications in various areas:
- Analgesia: Trp-Phe derivatives, particularly those containing D-amino acids, exhibit antinociceptive effects and hold promise as novel analgesics. []
- Cancer Therapy: Some Trp-Phe-containing peptide derivatives demonstrated the ability to reverse multidrug resistance in cancer cells, suggesting potential in chemotherapy. []
Q10: Can Trp-Phe derivatives be used to study biological processes?
A10: Yes, fluorescently labeled Trp-Phe-containing peptides have proven valuable for studying the neurokinin NK2 receptor. These probes enable the detection of receptor expression via flow cytometry and facilitate investigations into ligand-receptor interactions using fluorescence microscopy and spectrofluorimetry. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



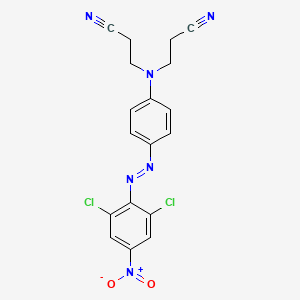

![1-[Bis[3-(dimethylamino)propyl]amino]-2-propanol](/img/structure/B1583699.png)
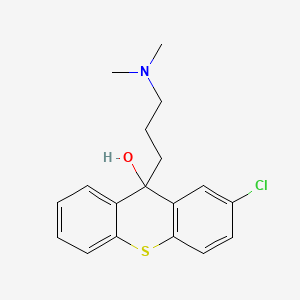

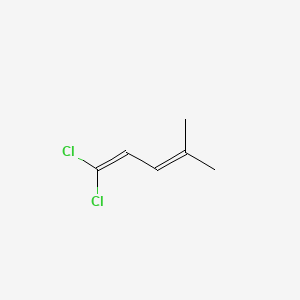
![Phenol, 3,3'-[1,2-ethanediylbis(oxy)]bis-](/img/structure/B1583707.png)

